N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-4-26-20-14-17(12-13-21(20)29-15-24(2,3)23(26)28)25-22(27)19-11-7-9-16-8-5-6-10-18(16)19/h5-14H,4,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHNMCTVIMPHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide is a complex organic compound that belongs to the class of oxazepines. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazepine ring fused with a naphthamide moiety. Its molecular formula is with a molecular weight of 382.5 g/mol. The presence of specific functional groups in its structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 921543-12-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It may bind to receptors, modulating signaling pathways that influence cellular responses.
- DNA/RNA Interaction : Potential interactions with genetic material could affect gene expression and cellular function.
Biological Activity Studies
Research on the biological activity of this compound has indicated several promising applications:
- Antitumor Activity : Studies suggest that derivatives of oxazepines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have shown IC50 values in the nanomolar range against specific cancer types.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor effects of related oxazepine compounds. The results demonstrated that these compounds could significantly reduce tumor growth in xenograft models through apoptosis induction and cell cycle arrest.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrases by sulfonamide derivatives revealed that compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) showed promising results with IC50 values indicating strong inhibitory potential against these enzymes.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural features suggest it may exhibit pharmacological activities that can be exploited in drug development.
Anticancer Properties
Research indicates that compounds with similar structural motifs to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide have shown promise in anticancer therapies. The oxazepine ring is known for its ability to interact with biological targets involved in cancer proliferation and metastasis.
Case Study:
A study demonstrated that derivatives of oxazepine compounds inhibited tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest that this compound could be a candidate for further investigation as an anticancer agent .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
Case Study:
In vitro studies showed that certain oxazepine derivatives reduced neuroinflammation and improved cell viability in models of neurodegenerative diseases like Alzheimer’s. This suggests a potential application for this compound in treating neurodegenerative disorders .
Material Science
The unique chemical structure of this compound also lends itself to applications in material science.
Polymer Chemistry
Due to its reactive functional groups, this compound can serve as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
Research Findings:
Studies have shown that incorporating oxazepine derivatives into polymer systems results in materials with improved tensile strength and thermal resistance compared to traditional polymers .
Biological Research
The biological activities of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-y)-1-naphthamide make it a valuable tool in biological research.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
Example:
Inhibitory assays against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have shown promising results. This suggests that the compound may play a role in anti-inflammatory therapies .
Chemical Reactions Analysis
Oxidation Reactions
The oxazepine ring and naphthamide group are susceptible to oxidative modifications.
-
Key Example : Under acidic KMnO₄, the tetrahydrobenzooxazepine ring undergoes oxidation at the 4-oxo position, yielding hydroxylated intermediates or fragmented aromatic systems.
Reduction Reactions
Reductive transformations target the amide group and ketone functionality.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF | Corresponding amine (N-(5-ethyl-3,3-dimethyl-4-hydroxy...)) | |
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol derivatives |
-
Selectivity : LiAlH₄ preferentially reduces the amide to an amine without affecting the ketone, while NaBH₄ selectively reduces the ketone to an alcohol .
Substitution Reactions
The naphthamide and ethyl/dimethyl groups participate in nucleophilic and electrophilic substitutions.
-
Hydrolysis Mechanism : Acidic hydrolysis cleaves the amide bond, producing 1-naphthoic acid and a secondary amine .
-
Nitration : The naphthalene ring undergoes nitration at the α-position due to electron-donating effects of the amide group .
Cycloaddition and Cross-Coupling
The aromatic systems enable participation in advanced synthetic transformations.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-modified derivatives | |
| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused polycyclic adducts |
-
Suzuki Example : The naphthalene moiety couples with aryl boronic acids under palladium catalysis to form biaryl systems.
Stability and Degradation
The compound degrades under specific conditions:
| Factor | Conditions | Degradation Products | References |
|---|---|---|---|
| Photolysis | UV light (254 nm) | Radical-derived fragments | |
| Thermal Decomposition | >200°C | CO, NH₃, and aromatic hydrocarbons |
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique reactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs, emphasizing structural variations, synthesis strategies, and inferred physicochemical properties.
Structural Analogues
Key Observations :
- Synthetic Routes :
- Bioactivity Inference : Fluorinated benzamides (e.g., 3,4-difluoro derivative ) are often optimized for receptor binding affinity, while bulkier naphthamide groups may enhance selectivity via hydrophobic interactions.
Physicochemical and Pharmacokinetic Trends
Implications :
- The target compound’s higher logP may enhance blood-brain barrier penetration, making it suitable for CNS targets.
- Reduced rotatable bonds in the 3,4-difluoro analog could improve metabolic stability compared to the target.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves refluxing intermediates (e.g., chloroacetyl chloride with amino-oxadiazole derivatives) under controlled conditions. Optimization requires monitoring reaction progress via TLC and adjusting parameters like temperature, solvent polarity, and stoichiometry. Recrystallization using pet-ether or ethanol improves purity (≥95%) . Challenges include minimizing side reactions (e.g., dimerization) by maintaining anhydrous conditions.
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use X-ray crystallography (via SHELX programs) for unambiguous confirmation of the 3D structure. Refinement with SHELXL allows precise determination of bond angles, torsion angles, and hydrogen bonding networks . Complementary techniques include H/C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Enzyme-linked assays (e.g., kinase inhibition) or cell viability assays (MTT/CellTiter-Glo) in cancer cell lines. Ensure proper controls (DMSO vehicle) and replicate experiments (n ≥ 3) to assess IC values. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Perform systematic solubility studies using Hansen solubility parameters. For example, compare dimethyl sulfoxide (DMSO), acetonitrile, and chloroform. Use HPLC with UV detection to quantify solubility limits. Contradictions may arise from impurities or polymorphic forms; address via differential scanning calorimetry (DSC) to identify crystalline phases .
Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?
- Methodological Answer : Employ vapor diffusion or slow evaporation with mixed solvents (e.g., dichloromethane/hexane). If twinning occurs, use SHELXL’s TWIN/BASF commands for refinement . For low-resolution data, apply charge density analysis or synchrotron radiation to enhance signal-to-noise ratios.
Q. How can computational methods predict metabolic stability or toxicity?
- Methodological Answer : Use in silico tools like SwissADME or ProTox-II to assess cytochrome P450 interactions, metabolic pathways, and hepatotoxicity. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) .
Critical Analysis of Contradictions
- Structural vs. Spectroscopic Data : Discrepancies between XRD and NMR data (e.g., unexpected coupling constants) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility .
- Biological Activity Variability : Inconsistent IC values across cell lines could reflect differences in membrane permeability or efflux pump expression. Address via ABC transporter inhibition assays (e.g., verapamil) .
Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
